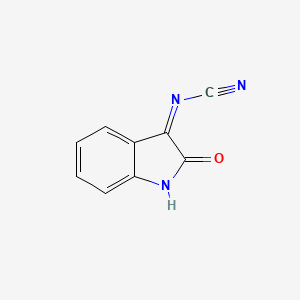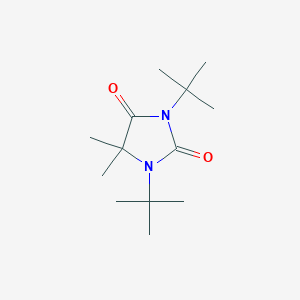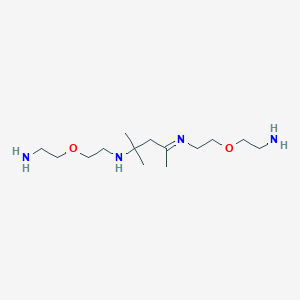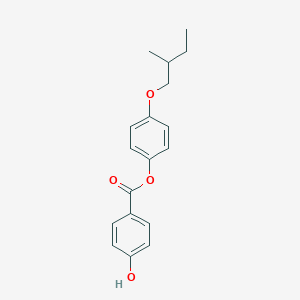
(2-Oxo-2H-indol-3-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-2H-indol-3-yl)cyanamide is a heterocyclic compound that features an indole ring structure with a cyanamide group attached. Heterocyclic compounds, like this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2H-indol-3-yl)cyanamide typically involves the reaction of indole derivatives with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of cyanamide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of oxoindole derivatives.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxoindole derivatives.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyanamide.
Aplicaciones Científicas De Investigación
(2-Oxo-2H-indol-3-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of (2-Oxo-2H-indol-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Indole-3-carbinol: Another indole derivative with anticancer properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: (2-Oxo-2H-indol-3-yl)cyanamide is unique due to its cyanamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
141857-63-8 |
|---|---|
Fórmula molecular |
C9H5N3O |
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
(2-oxo-1H-indol-3-ylidene)cyanamide |
InChI |
InChI=1S/C9H5N3O/c10-5-11-8-6-3-1-2-4-7(6)12-9(8)13/h1-4H,(H,11,12,13) |
Clave InChI |
HGSIXSJTGJGRED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC#N)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)



![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)



![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)


![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
